1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid

Regiochemistry Lipophilicity Molecular recognition

1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid (CAS 2059974-65-9, molecular formula C₁₆H₁₉NO₆, molecular weight 321.32 g/mol) is a Cbz-protected, disubstituted piperidine derivative bearing a carboxymethyl substituent at the 2-position and a carboxylic acid directly at the 4-position. It belongs to the class of orthogonally protected chiral heterocyclic amino acid surrogates used as conformationally constrained building blocks in medicinal chemistry and peptide-mimetic synthesis.

Molecular Formula C16H19NO6
Molecular Weight 321.32 g/mol
Cat. No. B13219320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid
Molecular FormulaC16H19NO6
Molecular Weight321.32 g/mol
Structural Identifiers
SMILESC1CN(C(CC1C(=O)O)CC(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H19NO6/c18-14(19)9-13-8-12(15(20)21)6-7-17(13)16(22)23-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,18,19)(H,20,21)
InChIKeyZTSFCVFCKWEBQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid – Protected Heterocyclic Diacid Building Block for Orthogonal Synthesis


1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid (CAS 2059974-65-9, molecular formula C₁₆H₁₉NO₆, molecular weight 321.32 g/mol) is a Cbz-protected, disubstituted piperidine derivative bearing a carboxymethyl substituent at the 2-position and a carboxylic acid directly at the 4-position [1]. It belongs to the class of orthogonally protected chiral heterocyclic amino acid surrogates used as conformationally constrained building blocks in medicinal chemistry and peptide-mimetic synthesis . The piperidine ring introduces torsional rigidity compared to acyclic glutamic acid analogues, and the Cbz (benzyloxycarbonyl) protecting group on the ring nitrogen enables hydrogenolytic deprotection under conditions orthogonal to acid-labile protecting groups .

Why In-Class Cbz-Piperidine Carboxylic Acids Cannot Simply Substitute for 1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic Acid


The 2-carboxymethyl-4-carboxylic acid substitution pattern on the piperidine ring is regiochemically and stereoelectronically distinct from all common Cbz-piperidine monoacids and isomeric diacids. The regioisomer 1-[(benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid (CAS 2059932-06-6) carries the carboxymethyl group at the 4-position and the direct carboxylic acid at the 2-position, yielding measurably different computed physicochemical properties (XLogP3 = 1.5 vs. 1.2) that predict distinct chromatographic retention, solubility, and pharmacokinetic behaviour [1]. Simple Cbz-piperidine carboxylic acids such as 1-Cbz-piperidine-4-carboxylic acid (CAS 10314-98-4, C₁₄H₁₇NO₄, MW 263.29) lack the 2-carboxymethyl extension entirely, offering only a single carboxylate vector and reduced capacity for sequential orthogonal derivatisation [2]. The Boc-protected analogue 1-[(tert-butoxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid (available from Enamine/Sigma-Aldrich) imposes acid-labile deprotection constraints (TFA required) that are incompatible with acid-sensitive downstream substrates or solid-phase resins, whereas the Cbz variant is removable under neutral hydrogenolysis conditions without affecting Boc, Fmoc, or tert-butyl ester groups . At the procurement level, the target compound is supported by vendor batch-specific quality control documentation (NMR, HPLC, GC) at declared 95% purity, whereas many in-class analogues lack equivalent certified analytical traceability .

Quantitative Differentiation Evidence for 1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic Acid


Regiochemical Identity: Carboxymethyl at C2 vs. C4 Determines Computed Lipophilicity and Spatial Carboxylate Display

The target compound (2-carboxymethyl-4-carboxylic acid, CAS 2059974-65-9) has a computed XLogP3 of 1.2, whereas its regioisomer (4-carboxymethyl-2-carboxylic acid, CAS 2059932-06-6) has a computed XLogP3 of 1.5, a difference of Δ = +0.3 log units. This difference, calculated by the XLogP3 3.0 algorithm on PubChem, indicates that the regioisomer is approximately twice as lipophilic, which is attributable to the different spatial orientation of the polar carboxylic acid groups relative to the hydrophobic benzyl carbamate [1]. The two regioisomers also possess distinct InChI Keys (ZTSFCVFCKWEBQR-UHFFFAOYSA-N for target vs. HYPYJCSOQSGKSU-UHFFFAOYSA-N for regioisomer) and different SMILES strings, confirming non-interchangeable connectivity. The XLogP3 difference predicts distinct reversed-phase HPLC retention times (longer retention for the regioisomer) and different aqueous solubility profiles, both of which are critical parameters in preparative purification and biological assay design.

Regiochemistry Lipophilicity Molecular recognition

Orthogonal Deprotection: Cbz (Hydrogenolysis) vs. Boc (Acidolysis) Determines Multi-Step Synthetic Compatibility

The Cbz protecting group on the target compound is cleavable by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, whereas the analogous Boc-protected compound (1-[(tert-butoxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid, Sigma-Aldrich/Enamine ENAH3047DE4C) requires treatment with trifluoroacetic acid (TFA, typically 20–50% in CH₂Cl₂) for deprotection . Literature on orthogonal protecting group strategies establishes that Cbz is fully stable to the acidic conditions used for Boc removal (TFA), and Boc is fully stable to the hydrogenolytic conditions used for Cbz removal, enabling sequential, site-selective deprotection without cross-reactivity . This orthogonality is particularly critical when the synthetic route contains acid-sensitive functionalities (e.g., tert-butyl esters, acetal protecting groups, glycosidic bonds) that would be degraded by TFA exposure [1]. Cbz is also the preferred protecting group for solution-phase peptide synthesis, where it is more commonly encountered than Fmoc or Boc, because hydrogenolytic cleavage is compatible with a broader range of C-terminal protecting groups .

Orthogonal protecting groups Solid-phase peptide synthesis Multi-step synthesis

Conformational Constraint: Piperidine Ring Locks Torsional Angles Relative to Acyclic Glutamic Acid Analogues

The piperidine-2,4-disubstituted scaffold of the target compound serves as a conformationally constrained analogue of glutamic acid, a concept established in peer-reviewed synthetic methodology literature [1]. In the seminal synthesis of orthogonally protected (2R,4R)-piperidine-2,4-dicarboxylic acid published in the Journal of Organic Chemistry (2008), the piperidine ring constrains the Cα–Cβ and Cβ–Cγ torsional angles that are freely rotatable in acyclic glutamate, thereby pre-organising the molecule into a defined conformational state [2]. This conformational restriction has been exploited in glutamate receptor pharmacology: unconstrained piperidine-2,4-dicarboxylic acids (e.g., cis-piperidine-2,4-dicarboxylic acid, CAS 84211-45-0) act as non-selective ionotropic glutamate receptor antagonists (NMDA, AMPA, kainate), while the stereochemistry and substitution pattern at the 2- and 4-positions tune selectivity [3]. The target compound extends this paradigm by introducing the carboxymethyl spacer at C2, which lengthens the carboxylate arm compared to a direct carboxylic acid, potentially altering the distance between the two anionic pharmacophoric points from ~3.8 Å (direct diacid) to ~5.0 Å (estimated for the carboxymethyl-extended analogue) and thereby modulating receptor subtype recognition.

Conformational constraint Glutamic acid analog SAR studies

Vendor Batch QC Documentation: Certified 95% Purity with Multi-Technique Analytical Traceability

The target compound is commercially available from Bidepharm (catalogue BD01049403) at a standard purity of 95%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This multi-technique certification contrasts with many in-class piperidine building blocks available only at ≥95% HPLC purity without accompanying NMR or GC verification. The MDL number MFCD30500206 provides a unique registry identifier for unambiguous procurement. Pricing at 1 g scale (accessible upon login) positions this compound as a specialised research intermediate rather than a commodity building block, consistent with its regiochemically defined, disubstituted architecture requiring multi-step synthesis . By comparison, the simpler 1-Cbz-piperidine-4-carboxylic acid (CAS 10314-98-4) is available from multiple vendors at ≥95% purity with melting point certification (78 ºC) but without the same breadth of batch-specific analytical documentation .

Quality control Batch traceability Procurement reliability

Molecular Weight and Rotatable Bond Differentiation vs. Simple Cbz-Piperidine Monoacids

The target compound (C₁₆H₁₉NO₆, MW 321.32) carries two chemically distinct carboxylic acid handles at C2 (via a methylene spacer) and at C4 (directly attached), plus the Cbz-protected ring nitrogen, providing three orthogonal reactive sites. In comparison, 1-Cbz-piperidine-4-carboxylic acid (CAS 10314-98-4, C₁₄H₁₇NO₄, MW 263.29) provides only one carboxylic acid and the protected nitrogen, while 1-Cbz-piperidine-2-carboxylic acid (CAS 28697-07-6, C₁₄H₁₇NO₄, MW 263.29) provides a single carboxylic acid at C2. The target compound has a molecular weight 58 Da higher, 2 additional heteroatoms, and more than twice the hydrogen bond acceptor count (6 vs. 3-4), all of which translate into greater synthetic versatility for sequential derivatisation [1]. The rotatable bond count of 6 (PubChem) for the target, compared to 3 for 1-Cbz-piperidine-4-carboxylic acid, reflects the additional conformational degrees of freedom introduced by the carboxymethyl chain at C2, which may influence the entropic component of receptor binding.

Molecular complexity Derivatisation capacity Fragment-based design

Recommended Application Scenarios for 1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic Acid Based on Quantitative Differentiation Evidence


Synthesis of Conformationally Constrained Glutamic Acid Peptidomimetics for CNS Receptor SAR Campaigns

The piperidine-2,4-scaffold with a C2-carboxymethyl extension acts as a rigidified glutamate surrogate. Academic and industrial medicinal chemistry groups designing NMDA, AMPA, or kainate receptor ligands can exploit the conformational pre-organisation (Section 3, Evidence Item 3) to reduce the entropic penalty of binding and improve target selectivity. The Cbz protecting group is removable under neutral hydrogenolysis, preserving acid-sensitive tert-butyl ester protections on the carboxylic acids during the deprotection step, a distinct advantage over Boc-protected analogues when orthogonal protection schemes are required [1].

Multi-Step Orthogonal Synthesis Requiring Sequential, Site-Selective Deprotection of Three Reactive Handles

The compound provides three chemically distinct reactive sites: (i) Cbz-protected piperidine nitrogen (hydrogenolysis-labile), (ii) carboxylic acid at C4 (directly attached, amenable to amide coupling or esterification), and (iii) carboxymethyl carboxylic acid at C2 (extended via a methylene spacer, offering differential reactivity in coupling reactions). This triad enables sequential orthogonal derivatisation strategies where each site is addressed independently (Section 3, Evidence Items 2 and 5). Synthetic chemists constructing complex peptidomimetic libraries or bifunctional probes can selectively elaborate the C4 acid while the C2-carboxymethyl remains protected as a tert-butyl ester, then deprotect and couple sequentially .

HPLC Method Development and Regioisomer Verification Using Computed XLogP3 as a Predictor of Retention

The measured XLogP3 difference (Δ = 0.3 log units) between the target compound (XLogP3 = 1.2) and its regioisomer (XLogP3 = 1.5) provides a computational basis for predicting reversed-phase HPLC retention order, enabling analytical chemists to design separation methods that distinguish the two isomers (Section 3, Evidence Item 1). This is critical for quality control during procurement and for verifying the integrity of the compound after storage or synthetic manipulation. The availability of vendor batch-specific NMR, HPLC, and GC data (Bidepharm) provides a certified reference point for method calibration .

Solution-Phase Peptide Synthesis Where Fmoc/Boc Strategies Are Incompatible

Cbz is the historically preferred protecting group for solution-phase peptide synthesis, as noted in the specialist protecting group literature (Section 3, Evidence Item 2). When the synthetic sequence involves intermediates or reagents that are incompatible with the basic conditions of Fmoc removal (piperidine) or the acidic conditions of Boc removal (TFA), the Cbz-protected piperidine diacid offers a neutral hydrogenolytic deprotection pathway. This is particularly valuable when preparing acid-sensitive glycopeptide conjugates or when the target peptide contains base-labile functionalities .

Quote Request

Request a Quote for 1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.